molecular formula C13H17N3O2 B2936479 1-Benzoylpiperidine-4-carbohydrazide CAS No. 521289-77-0

1-Benzoylpiperidine-4-carbohydrazide

Cat. No.: B2936479
CAS No.: 521289-77-0
M. Wt: 247.298
InChI Key: QQOCLRWDVTVYLB-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-4-carbohydrazide (CAS 521289-77-0) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This biochemical features the privileged benzoylpiperidine fragment , a well-known and metabolically stable structure in medicinal chemistry that is considered a potential bioisostere of the piperazine ring . The carbonyl group of this fragment is capable of forming key hydrogen bonds with biological targets, making it a valuable scaffold in the design and development of novel therapeutic agents . The presence of the carbohydrazide functional group provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is limited in the public domain, its core structure is associated with a wide spectrum of research into bioactive molecules, including those with investigated anti-cancer, anti-psychotic, and neuroprotective properties . Furthermore, recent scientific literature highlights piperidine-4-carbohydrazide derivatives as promising scaffolds in agricultural chemistry, demonstrating significant antifungal activity by potently inhibiting the succinate dehydrogenase (SDH) enzyme . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzoylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCLRWDVTVYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization Techniques for 1 Benzoylpiperidine 4 Carbohydrazide and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the structure of novel compounds by analyzing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In derivatives of 1-Benzoylpiperidine-4-carbohydrazide, the proton NMR spectrum reveals characteristic signals corresponding to the different chemical environments of the protons. Protons on the benzoyl group typically appear in the aromatic region (downfield), while the protons on the piperidine (B6355638) ring exhibit complex splitting patterns in the aliphatic region (upfield). An exchangeable signal for the NH proton of the carbohydrazide (B1668358) group is also typically observed at a low field. mdpi.com For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the aromatic protons show distinct multiplets, while the piperidine protons appear at various shifts depending on their axial or equatorial positions and proximity to substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the benzoyl amide and the carbohydrazide are characteristically found at the most downfield shifts (typically >160 ppm). unica.itnih.gov Aromatic carbons from the benzoyl ring resonate in the 120-145 ppm range. unica.it The carbons of the piperidine ring appear in the aliphatic region, generally between 25 and 55 ppm. unica.it The specific chemical shifts can be influenced by the nature and position of substituents on the aromatic ring or modifications to the carbohydrazide moiety. unica.it

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous signal assignment. researchgate.net These methods help establish connectivity between protons (¹H-¹H COSY) and between protons and carbons over two or three bonds (¹H-¹³C HMBC), confirming the precise structure of the molecule. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives in DMSO-d6 unica.it
CompoundC=O (Amide/Carboxamide)Aromatic CarbonsPiperidine CarbonsOther
N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 174.3, 168.2, 165.9157.1, 146.8, 145.1, 140.0, 137.8, 129.8, 128.4, 127.9, 127.8, 127.7, 127.0, 126.4, 126.1, 120.642.1, 38.3, 37.555.8
N-(2-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 173.4154.8, 144.4, 139.1 (2C), 137.0 (2C), 131.7, 129.5 (2C), 128.7 (2C), 126.8, 119.046.9, 44.6, 42.7, 41.7, 28.4, 24.8-
4-(4-(4-heptylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide 172.4, 168.2145.1, 139.9, 127.9 (2C), 127.7, 126.3 (2C)45.3, 41.6, 37.358.2, 53.9, 53.0, 46.9, 31.7 (2C), 29.4, 29.1 (2C), 27.4, 26.6, 22.5, 14.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and its derivatives, the IR spectrum typically displays several key absorption bands:

N-H Stretching: The N-H bonds of the carbohydrazide group (-CONHNH₂) give rise to stretching vibrations, often appearing in the range of 3100-3400 cm⁻¹. mdpi.comunica.it

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are expected. The amide carbonyl from the benzoyl group and the hydrazide carbonyl typically absorb strongly in the region of 1610-1690 cm⁻¹. mdpi.comunica.it

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene (B151609) ring produces absorptions in the 1500-1620 cm⁻¹ region. unica.it

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. mdpi.com

Table 2: Key IR Absorption Bands (cm⁻¹) for Selected Derivatives unica.it
CompoundN-H StretchingC=O Stretching
N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 3318, 3196, 30971619
N-(2-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 3320, 32231626
4-(4-(4-heptylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide 31981614

Mass Spectrometry (MS, EIMS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of derivatives. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. unica.it

Electron Ionization (EI-MS): EI is a higher-energy ionization method that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks at its weakest bonds. Analysis of the fragments of related structures, such as N-Benzoylpiperidine, can help in elucidating the structure of the parent compound. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the molecular formula.

For example, the ESI mass spectrum of N-(2-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide shows a molecular ion peak at m/z 436, corresponding to [M+H]⁺, confirming its molecular weight of 435.92. unica.it

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about conjugated systems and chromophores. The benzoyl group in this compound is the primary chromophore, responsible for electronic transitions (e.g., π → π*) that lead to UV absorption. While specific experimental data for the parent compound is limited, theoretical calculations on related carbohydrazide structures can predict the probable electronic transitions. nih.gov The absorption maxima (λ_max) can be influenced by substituents on the benzene ring and the solvent used for analysis.

Elemental Analysis (CHN Analyzer)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is compared with the theoretically calculated percentages for the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. unica.it

Table 3: Elemental Analysis Data for Representative Derivatives unica.it
CompoundMolecular FormulaCalculated (%C, %H, %N)Found (%C, %H, %N)
N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide C₂₁H₂₅N₃O₅SC 58.45, H 5.84, N 9.74C 58.50, H 5.86, N 9.71
N-(2-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide C₂₀H₂₂ClN₃O₄SC 55.10, H 5.09, N 9.64C 55.16, H 5.10, N 9.60
4-(4-(4-heptylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide C₂₅H₄₀N₄O₄SC 60.95, H 8.18, N 11.37C 60.87, H 8.20, N 11.34

Crystallographic Studies (e.g., X-ray Diffraction)

Analysis of related structures reveals key details like the crystal system, space group, and unit cell dimensions. For instance, a reported carbohydrazide derivative was found to crystallize in the monoclinic system with a P2₁/c space group. mdpi.com Such studies provide the ultimate proof of the molecular structure.

Biological Activity and Molecular Mechanisms of 1 Benzoylpiperidine 4 Carbohydrazide Analogues

Enzyme Inhibition Profiles

Analogues of 1-benzoylpiperidine-4-carbohydrazide have demonstrated inhibitory activity against several key enzymes, highlighting their potential as therapeutic agents for a variety of conditions.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease. A number of this compound analogues have been synthesized and evaluated for their cholinesterase inhibitory potential.

One study detailed the synthesis of a series of N-benzylpiperidine carboxamide derivatives, which are structurally related to the this compound core. In this series, the ester linkage of a lead compound was replaced with a more metabolically stable amide linker, and the indanone moiety was substituted with various aryl and aromatic heterocycles. nih.gov Among the synthesized compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide emerged as the most active, with IC50 values against acetylcholinesterase of 0.41 ± 1.25 μM and 5.94 ± 1.08 μM, respectively. nih.gov

Another study focused on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives as dual-target inhibitors of AChE and the serotonin (B10506) transporter. Within this series, a phenylacetate (B1230308) derivative of 1-benzylpiperidine, compound 19 , was identified as the most potent AChE inhibitor with an IC50 value of 5.10 ± 0.24 µM. mdpi.com This compound also showed moderate inhibitory activity against BuChE with an IC50 of 26.78 ± 0.81 µM. mdpi.com The presence of a fluorine atom at the para position of the 2-phenylacetate group was suggested to enhance the interaction with key residues at the AChE active site. mdpi.com Conversely, another compound from the same study, a 2-naphthoate (B1225688) derivative of 1-benzylpiperidine, displayed good and selective activity against BuChE. mdpi.com

Furthermore, research on benzohydrazide (B10538) derivatives, which share the hydrazide functional group, has shown that these compounds can act as dual inhibitors of both AChE and BuChE. nih.gov Most of the derivatives in one study exhibited IC50 values in the range of 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov

Inhibitory Activity of this compound Analogues against Cholinesterases
CompoundTarget EnzymeIC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase0.41 ± 1.25
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAcetylcholinesterase5.94 ± 1.08
Compound 19 (phenylacetate derivative)Acetylcholinesterase5.10 ± 0.24
Compound 19 (phenylacetate derivative)Butyrylcholinesterase26.78 ± 0.81
Benzohydrazide DerivativesAcetylcholinesterase44 - 100
Benzohydrazide DerivativesButyrylcholinesterase≥ 22

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL has therapeutic potential for a range of neurological and inflammatory disorders. The 1-benzoylpiperidine scaffold has been identified as a promising starting point for the development of selective and reversible MAGL inhibitors. mdpi.com

A study by Tuccinardi and colleagues led to the discovery of a reversible MAGL inhibitor characterized by a benzoylpiperidine fragment, with an IC50 value of 11.7 µM for human MAGL. nih.gov Further optimization of this lead compound, specifically by modifying the phenylamidic ring, resulted in a derivative with a hydroxyl group in the meta position that exhibited a more potent MAGL inhibition with an IC50 of 0.84 µM. nih.gov Subsequent structure-activity relationship studies, which involved modifications to both the phenolic and benzoyl moieties, yielded a compound with an isopropyl group on the benzoyl moiety and a fluorine atom on the phenolic group. This analogue was the most potent reversible inhibitor in its series, with an IC50 value of 80 nM against the isolated enzyme. nih.gov This compound also demonstrated selectivity for MAGL over other enzymes of the endocannabinoid system. nih.gov

Another class of benzylpiperidine-based MAGL inhibitors was synthesized, leading to the identification of a compound that showed potent, reversible, and selective MAGL inhibition. acs.orgnih.gov The initial benzylpiperidine MAGL inhibitor from this series had an IC50 value of 133.9 nM. acs.org The introduction of chlorine or bromine atoms on the phenolic ring of this scaffold generally maintained or slightly improved the inhibitory activity. acs.org

Inhibitory Activity of this compound Analogues against MAGL
Compound Type/ModificationIC50
Initial Benzoylpiperidine Fragment11.7 µM
Meta-hydroxyl Phenylamidic Ring Derivative0.84 µM
p-isopropyl Benzoyl and p-fluoro Phenolic Derivative80 nM
Initial Benzylpiperidine Derivative133.9 nM

Beta-secretase 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. While direct analogues of this compound as BACE-1 inhibitors are not extensively reported, research on structurally related compounds provides insights into the potential of the piperidine (B6355638) scaffold for BACE-1 inhibition.

For instance, a series of N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides, which contain a piperazine (B1678402) ring, were synthesized and evaluated for their BACE-1 inhibitory activity. nih.gov Several of these compounds displayed IC50 values in the low micromolar range. nih.gov This suggests that the core heterocyclic structure can be a viable starting point for designing BACE-1 inhibitors.

Furthermore, a study on deoxyvasicinone-donepezil hybrids, where the piperidine ring of donepezil (B133215) was replaced with a piperazine ring to enhance interaction with the BACE-1 active site, resulted in compounds with remarkable BACE-1 inhibitory activities, with IC50 values as low as 0.129 nM. nih.gov Molecular docking studies of the most potent of these hybrids indicated a key cationic-π interaction between the piperazine moiety and the Tyr71 residue in the active site of BACE-1. nih.gov

While these findings are on related heterocyclic structures rather than direct this compound analogues, they underscore the potential of incorporating a piperidine or a similar six-membered nitrogen-containing ring in the design of novel BACE-1 inhibitors.

Analogues of this compound have also been explored for their inhibitory effects on other enzymes, such as tyrosinase and urease. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications related to hyperpigmentation. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria.

A study on a set of piperazine and piperidine amides of benzoic and cinnamic acids reported their activity as tyrosinase inhibitors. acs.org The most potent compound in this series, a benzylpiperidine derivative, exhibited a pIC50 of 4.99 in a monophenolase assay. acs.org Research on hydrazone derivatives, which contain a similar functional group to carbohydrazides, has also demonstrated significant tyrosinase inhibitory activity, with some compounds showing better efficacy than the standard inhibitor, thiourea (B124793). dergipark.org.tr

In the context of urease inhibition, various piperidine derivatives with different substituents on the nitrogen atom have been synthesized and evaluated. nih.gov These compounds displayed a range of urease inhibitory activity, with IC50 values from 31.97 to 254 µM. nih.gov The nature of the substituent on the piperidine nitrogen was found to influence the inhibitory potency. nih.gov Hydrazone derivatives have also been identified as significant urease inhibitors. dergipark.org.tr

Inhibitory Activity of this compound Analogues against Tyrosinase and Urease
Compound ClassTarget EnzymeActivity (IC50/pIC50)
Piperidine amidesTyrosinasepIC50 up to 4.99
Piperidine derivativesUrease31.97 - 254 µM

The this compound scaffold has not been extensively studied for its kinase inhibitory activity. However, related heterocyclic structures, particularly those containing piperazine, have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

For example, benzofuran-piperazine hybrids linked to aromatic acylhydrazone tails have been designed as novel CDK2 type II inhibitors. nih.govresearchgate.net Several of these compounds showed potent inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard inhibitor staurosporine. nih.govresearchgate.net

While there is a lack of direct evidence for the kinase inhibitory profile of this compound analogues, the success of related piperazine-containing compounds suggests that this scaffold could be a valuable starting point for the design of novel kinase inhibitors. Further research is needed to explore the potential of this compound derivatives to inhibit Janus kinases, phosphoinositide 3-kinases, and other kinase families.

Receptor Ligand Affinities and Functional Modulation

In addition to enzyme inhibition, analogues of this compound have been investigated for their ability to bind to and modulate the function of various receptors.

A study focused on the discovery of sigma receptor 1 (S1R) ligands from a collection of piperidine and piperazine-based compounds. nih.govrsc.org This research led to the identification of a potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which exhibited high affinity for S1R with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Functional assays revealed that this compound acts as an S1R agonist. nih.gov

Another investigation into a series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as sigma receptor ligands found that several halogen-substituted sulfonamides displayed high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov A 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ1 ligand with a Ki value of 0.96 ± 0.05 nM for σ1 receptors and a 96-fold selectivity over σ2 receptors (Kiσ2 = 91.8 ± 8.1 nM). nih.gov These findings highlight the potential of the substituted piperidine core in developing selective sigma receptor ligands.

Receptor Binding Affinities of this compound Analogues
CompoundReceptorBinding Affinity (Ki)Selectivity
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-13.2 nM-
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-10.96 ± 0.05 nM96-fold over Sigma-2
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-291.8 ± 8.1 nM-

Sigma Receptor (σ1 and σ2) Binding and Selectivity

Analogues of this compound have been investigated for their affinity and selectivity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and disorders. The piperidine and spiro-piperidine moieties, common in these analogues, are recognized as key structural features for sigma receptor binding.

Research into spiro[ nih.govbenzopyran-1,4'-piperidines] and spiro[ nih.govbenzofuran-1,4'-piperidines] has revealed high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. researchgate.net For instance, the compound 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile demonstrated a Kᵢ value of 1.54 nM for the σ1 receptor, with a selectivity ratio (σ1/σ2) of 1030. researchgate.net This highlights the potential for developing highly selective σ1 receptor ligands from this chemical class.

Furthermore, studies on homopiperazine, piperazine, and tropane (B1204802) analogues have identified ligands with high affinity for the σ2 receptor. nih.gov For example, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane and 3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol both exhibited a Kᵢ of 2.2 nM for the σ2 receptor. nih.gov Notably, the oxime analogue (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime was identified as a highly selective ligand for the σ2 receptor, with a σ1/σ2 selectivity ratio of 41.8. nih.gov

The affinity of these analogues for sigma receptors is influenced by the nature of the substituents on the piperidine ring and the benzoyl moiety. The basic nitrogen atom within the piperidine ring is considered a crucial element for interaction with the receptor binding site. frontiersin.org

Table 1: Sigma Receptor (σ1 and σ2) Binding Affinities of Selected Piperidine Analogues

Compound σ1 Receptor Kᵢ (nM) σ2 Receptor Kᵢ (nM) Selectivity (σ1/σ2)
1'-Benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile 1.54 - 1030
1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane - 2.2 -
3-(4-Chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol - 2.2 -

Serotonin Receptor (5-HT Subtypes including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7) Modulation

The serotonergic system, with its diverse receptor subtypes, is a key target for drugs treating a range of neuropsychiatric disorders. mdpi.com Analogues of this compound, particularly those incorporating a 4-phenylpiperidine-2-carboxamide scaffold, have been explored as modulators of serotonin receptors, with a notable focus on the 5-HT2C receptor. nih.govnih.govbohrium.com

Research has led to the discovery of 4-phenylpiperidine-2-carboxamide analogues that act as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.govnih.govbohrium.com These compounds enhance the effect of the endogenous ligand, serotonin, at this receptor. One such compound, CTW0415, demonstrated improved pharmacokinetic properties and reduced off-target interactions. nih.govbohrium.com In vitro studies confirmed the selectivity of these PAMs for the 5-HT2C receptor over the 5-HT2A receptor. nih.gov

The modulation of different 5-HT receptor subtypes is often dependent on the specific structural features of the analogues. The various 5-HT receptor families (5-HT1, 5-HT2, etc.) are involved in a wide array of physiological and pathological processes, including pain modulation. semanticscholar.org For instance, the 5-HT1A, 5-HT2, and 5-HT7 receptors are implicated in antinociceptive pathways, while 5-HT1B and 5-HT3 receptors can be pronociceptive. semanticscholar.org

Table 2: Activity of Selected Piperidine Analogues at Serotonin Receptors

Compound Receptor Subtype Activity

Dopamine (B1211576) Receptor (D1, D2, D4) Interactions

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are critical targets in the treatment of psychosis and other neurological disorders. mdpi.com The 1,4-disubstituted piperidine and piperazine scaffold, present in analogues of this compound, has been shown to confer high selectivity for the dopamine D4 receptor. nih.gov

Studies on a variety of 1,4-disubstituted aromatic piperidines/piperazines have demonstrated that these compounds can achieve extreme selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov This selectivity is attributed to specific interactions with an aromatic microdomain within the D4 receptor. nih.gov Research on benzyloxypiperidine scaffolds has also led to the discovery of potent and selective D4 receptor antagonists. nih.gov

The high homology among dopamine receptor subtypes makes the development of selective ligands challenging. nih.gov However, the structural features of the this compound framework offer opportunities for designing D4-selective compounds. The interaction with the D4 receptor is influenced by the nature of the substituents on both the piperidine and the aromatic rings.

Table 3: Dopamine Receptor (D4) Interactions of Selected Piperidine Analogues

Compound Class Receptor Subtype Activity
1,4-Disubstituted aromatic piperidines/piperazines D4 Selective Ligands

Chemokine Receptor (CCR5) Antagonism

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Consequently, CCR5 antagonists represent a significant class of anti-HIV agents. Piperidine and piperazine-based structures are prominent in the design of potent CCR5 antagonists. nih.gov

Optimization of 4-hydroxypiperidine (B117109) derivatives has led to the identification of potent CCR5 antagonists with IC₅₀ values in the nanomolar range. For example, one optimized 4-hydroxypiperidine derivative exhibited a potent CCR5 antagonist activity with an IC₅₀ of 11 nM. Further structure-activity relationship (SAR) studies on piperazine-based compounds led to the discovery of Sch-417690/Sch-D, a potent and orally bioavailable CCR5 antagonist that has entered clinical trials. nih.govebi.ac.uk

The antagonism of the CCR5 receptor by these piperidine analogues is highly dependent on the substituents at the 1 and 4 positions of the piperidine ring. The nature and size of these substituents are key to controlling both the potency and selectivity of the compounds. nih.gov

Table 4: CCR5 Antagonistic Activity of Selected Piperidine Analogues

Compound CCR5 IC₅₀ (nM)
Optimized 4-hydroxypiperidine derivative 11

Anti-Infective Properties

Antibacterial and Antifungal Efficacy against Microbial Strains

Analogues of this compound have demonstrated significant potential as anti-infective agents, exhibiting both antibacterial and antifungal activities against a range of pathogenic microbial strains. The carbohydrazide (B1668358) moiety is a key structural feature contributing to this activity.

Functionally substituted pyridine (B92270) carbohydrazides have shown remarkable antimicrobial effects on multi-drug resistant (MDR) strains. nih.gov One such compound displayed potent activity against four MDR strains of Candida spp., with minimum inhibitory concentration (MIC) values ranging from 16 to 24 µg/mL. nih.gov Another analogue exhibited significant bactericidal activity, inhibiting the growth of Staphylococcus aureus ATCC 29213 at a concentration of 2 µg/mL. nih.gov

Furthermore, N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides have been identified as broad-spectrum antibacterial candidates, with MIC values around 0.5–2.0 μg/mL against various pathogenic bacteria. mdpi.com Piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have also been evaluated for their fungicidal activities, with some compounds showing excellent inhibition against agriculturally important fungi. nih.gov For example, compounds A13 and A41 had EC₅₀ values of 0.83 and 0.88 μg/mL against Rhizoctonia solani, respectively. nih.gov

Table 5: Antibacterial and Antifungal Activity of Selected Carbohydrazide Analogues

Compound/Analogue Class Microbial Strain MIC/EC₅₀ (µg/mL)
Pyridine carbohydrazide analogue Candida spp. (MDR) 16-24
Pyridine carbohydrazide analogue Staphylococcus aureus ATCC 29213 2
N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides Pathogenic bacteria 0.5-2.0
Piperidine-4-carbohydrazide derivative (A13) Rhizoctonia solani 0.83

Antiviral Activity against Diverse Viral Strains (e.g., HIV-1, RSV, BVDV, HCV)

The this compound scaffold and its analogues have also been explored for their antiviral potential against a variety of viral pathogens.

As discussed in section 4.2.4, piperidine-based CCR5 antagonists are potent inhibitors of HIV-1 entry. nih.govebi.ac.uk This mechanism of action provides a clear pathway for the development of anti-HIV-1 agents from this chemical class. Benzamide (B126) derivatives have also been identified with potent anti-HIV-1 activity, inhibiting both reverse transcription and viral cDNA nuclear import. nih.gov

The antiviral activity of related nucleoside analogues has been evaluated against Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate model for Hepatitis C Virus (HCV). nih.gov One such analogue, β-d-N4-hydroxycytidine (NHC), inhibited BVDV production with a 90% effective concentration (EC₉₀) of 2 μM and HCV replicon RNA reduction with an EC₉₀ of 5 μM. nih.gov Acridone derivatives have also shown selective anti-BVDV activity with EC₅₀ values in the range of 0.4 to 4 µg/mL, and some of these also inhibited HCV replication. researchgate.net

While direct evidence for the activity of this compound analogues against Respiratory Syncytial Virus (RSV) is less documented in the provided context, the broad antiviral potential of related heterocyclic compounds suggests this is a plausible area for future investigation. mdpi.com

Table 6: Antiviral Activity of Selected Analogues

Compound/Analogue Class Virus Activity (EC₅₀/EC₉₀)
Piperidine-based CCR5 antagonists HIV-1 Potent inhibition of entry
β-d-N4-hydroxycytidine (NHC) BVDV EC₉₀ = 2 µM
β-d-N4-hydroxycytidine (NHC) HCV EC₉₀ = 5 µM

Table of Compound Names

Compound Name
This compound
1'-Benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile
1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane
3-(4-Chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol
(4-(4-(5-Chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime
4-Phenylpiperidine-2-carboxamide
CTW0415
Sch-417690/Sch-D
N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazide

Antiproliferative Activity against Various Human Cancer Cell Lines

Analogues of this compound, particularly those incorporating piperazine and carbohydrazide moieties, have demonstrated significant antiproliferative effects across a range of human cancer cell lines. Research into novel series of these derivatives has revealed broad-spectrum activity, with certain compounds emerging as particularly potent agents.

One area of investigation involves 1-benzhydrylpiperazine (B193184) derivatives, which have been evaluated for their growth inhibitory effects. nih.gov Studies using the MTT colorimetric method have tested these compounds against cell lines such as MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma). nih.govresearchgate.net For instance, certain 1-benzhydrylpiperazine derivatives bearing sulfonamide, carboxamide, and thiourea moieties showed promising antiproliferative activity against these four cell lines. researchgate.net

Similarly, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and tested against five human cancer cell lines: A549 (lung cancer), MCF-7, HeLa, HT29, and HCT-116 (colorectal cancer). nih.gov Many of these compounds exhibited broad-spectrum antiproliferative activity, with compounds designated 8f, 8m, and 8q being the most active members, showing IC₅₀ values in the low micromolar range. nih.gov Further studies indicated that these compounds induced DNA damage and activated the G2/M checkpoint in HCT-116 cells. nih.gov

Another class of analogues, (E)-N′-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core, displayed potent cytotoxicity against SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) cell lines. nih.govnih.gov Within this series, compounds with specific substitutions, such as 4-Cl (compound 4d) and 4-NO₂ (compound 4f), were exceptionally potent, with IC₅₀ values ranging from 0.011 to 0.001 µM. nih.gov

The data below summarizes the in vitro antiproliferative activity of selected analogue compounds against various human cancer cell lines.

Antioxidant Potentials and Radical Scavenging Activities

Derivatives related to this compound have been evaluated for their antioxidant properties using various in vitro assays that measure their ability to scavenge free radicals. Common methods employed include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. nih.gov

The radical scavenging activity is often influenced by the chemical structure of the analogues, particularly the presence and position of hydroxyl groups. mdpi.comnih.gov For instance, studies on hydroxybenzylidene hydrazine (B178648) derivatives showed that compounds with three hydroxyl groups on the benzylidene portion were the most effective scavengers of DPPH and galvinoxyl radicals. mdpi.com The position of these groups is also critical; a derivative with hydroxyl groups at positions 3 and 5 showed no DPPH scavenging activity. mdpi.com

In ABTS radical scavenging assays, most tested hydroxybenzylidene hydrazines were active, with compounds having two hydroxyl groups (at positions 2,3 and 3,5) being particularly effective. mdpi.com The ABTS method is noted for its rapid reaction time compared to the DPPH assay, making it a suitable technique for evaluating piperazine derivatives. nih.gov

Another study on a catechol hydrazinyl-thiazole (CHT) derivative demonstrated significantly stronger scavenging activity against DPPH radicals compared to standard antioxidants like trolox (B1683679) and ascorbic acid. mdpi.com The IC₅₀ value for CHT was 3.28 times lower than that of trolox and 4.94 times lower than ascorbic acid, indicating potent antioxidant potential. mdpi.com Similarly, its ability to scavenge ABTS radicals was 3.16 times more intense than that of trolox. mdpi.com

The table below presents the radical scavenging activity of selected carbohydrazide analogues and related derivatives from various studies.

Evaluation of Analgesic and Anxiolytic Activities

The therapeutic potential of this compound analogues extends to the central nervous system, with various derivatives showing promise as analgesic and anxiolytic agents. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, present in numerous bioactive compounds targeting neuropsychiatric and neurodegenerative diseases. nih.gov

Anxiety-related disorders are a significant area of research for these compounds. nih.gov A novel N-cycloalkyl-N-benzoylpiperazine derivative was evaluated for its anxiolytic-like activity using the four-plate test in animal models. nih.gov The study found that this compound exhibited a statistically significant anxiolytic effect, which was interestingly abolished by pretreatment with naloxone, suggesting a mechanism mediated by the opioid system. nih.gov The compound did not affect locomotor activity or motor coordination, indicating a specific anxiolytic action. nih.gov

In the pursuit of new agents with improved side-effect profiles compared to traditional benzodiazepines, fused heterocyclic benzodiazepine (B76468) systems have been synthesized and evaluated. mdpi.com A study of new pentacyclic benzodiazepine derivatives, synthesized from a tetracyclic triazolopyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepin-8-one core, assessed their anxiolytic activities in mice using the elevated plus maze (EPM) model. mdpi.com One derivative, PBDT 13, which incorporates a thiadiazolone ring, demonstrated potent anxiolytic effects comparable to diazepam, suggesting a similar mechanism of action via benzodiazepine receptors. mdpi.com

While direct studies on the analgesic properties of this compound are limited, related structures have been assessed. For example, the antinociceptive effect of the N-cycloalkyl-N-benzoylpiperazine derivative was evaluated in the hot plate test, though no significant effect was demonstrated in that specific study. nih.gov Other research on different chemical entities uses models like acid-induced muscle pain to demonstrate analgesic activity. nih.gov These preclinical models are standard for evaluating the potential of new compounds to alleviate pain.

The table below summarizes the findings related to the anxiolytic activities of selected analogue compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Benzoylpiperidine 4 Carbohydrazide Analogues

Influence of Substituents on the Benzoyl Moiety on Biological Activity

The benzoyl moiety of 1-benzoylpiperidine-4-carbohydrazide serves as a critical interaction domain with biological targets, and substitutions on this aromatic ring can significantly modulate the pharmacological profile of the analogues. researchgate.net The nature, position, and electronic properties of these substituents are key determinants of activity.

Research has shown that the introduction of specific substituents on the benzoyl ring can enhance the binding affinity and efficacy of these compounds. For instance, the presence of a para-fluorobenzoyl group has been identified as a crucial element for the anchorage or proper orientation of ligands at certain receptors, such as the 5-HT2A receptor. researchgate.netnih.gov This particular substitution is a recurring motif in potent serotoninergic and dopaminergic receptor ligands. nih.gov

The electronic nature of the substituents plays a significant role. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para position of the benzoyl ring have often been associated with increased activity. nih.gov For example, in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a fluorine atom in the para position of a phenolic group, combined with an i-propyl group on the benzoyl moiety, resulted in the most potent reversible inhibitor. nih.gov Molecular docking studies have suggested that substituents at the meta position can occupy a hydrophobic pocket within the enzyme, enhancing interactions with key residues. nih.gov

Conversely, the introduction of bulky substituents can sometimes lead to a decrease in activity due to steric hindrance, preventing optimal binding with the target. The specific impact of a substituent is highly dependent on the topology of the target's binding site.

Interactive Table: Influence of Benzoyl Moiety Substituents on Biological Activity.

Substituent Position Observed Effect on Activity Target Class Example
Fluoro para Often enhances binding affinity 5-HT2A Receptors
Chloro para Can maintain or slightly decrease potency compared to fluoro Tyrosinase
Methoxy para May decrease potency in some cases Tyrosinase
Isopropyl para Increased potency in combination with other substituents MAGL

These findings underscore the importance of a systematic exploration of the substitution pattern on the benzoyl ring to fine-tune the pharmacological properties of this compound analogues.

Role of Piperidine (B6355638) Ring Modifications and Conformation on Pharmacological Profiles

The piperidine ring is a central scaffold in many bioactive compounds, and its modifications and conformational preferences are pivotal in defining the pharmacological profiles of this compound analogues. researchgate.netnih.gov The piperidine ring can be considered a potential bioisostere of the piperazine (B1678402) ring, and this substitution is a common strategy in medicinal chemistry to modulate biological activity. nih.gov

Modifications to the piperidine ring can involve the introduction of substituents, altering its stereochemistry, or constraining its conformation. For example, the addition of a benzyl (B1604629) group to the piperidine nitrogen has been explored in the design of dual-target inhibitors of acetylcholinesterase and serotonin (B10506) transporter. mdpi.com Docking studies have suggested that such a modification could influence cation-π interactions with the target protein. mdpi.com

The conformation of the piperidine ring, which typically adopts a chair conformation, is crucial for the spatial orientation of the substituents and their interaction with the binding site. The axial or equatorial positioning of the 4-carbohydrazide group and any other substituents can significantly impact binding affinity. Rigidifying the piperidine scaffold, for instance, through the introduction of spirocyclic systems, is a strategy employed to lock the molecule into a bioactive conformation and potentially enhance selectivity. The synthesis of an analogue of the DPP-4 inhibitor Alogliptin involved introducing a spirocyclic moiety on the piperidine ring to study its effect on enzyme interaction.

Furthermore, the nitrogen atom of the piperidine ring is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with the target. Its basicity can be modulated by the electronic effects of the N-benzoyl group and other substituents on the ring.

Interactive Table: Impact of Piperidine Ring Modifications on Pharmacological Activity.

Modification Rationale Potential Outcome Example Target Class
N-Alkylation (e.g., Benzylation) Modulate lipophilicity and target interactions Altered binding affinity and selectivity Acetylcholinesterase/SERT
Introduction of Spirocyclic Systems Conformational restriction Enhanced potency and selectivity DPP-4
Stereochemical Variations Optimize spatial arrangement of substituents Improved target binding Various Receptors

The versatility of the piperidine scaffold allows for a wide range of modifications, making it a key component in the optimization of the pharmacological properties of these analogues.

Importance of the Carbohydrazide (B1668358) Linker and Terminal Group Alterations

The carbohydrazide linker (-CONHNH-) and its terminal group are fundamental to the biological activity of this compound analogues, serving as a versatile scaffold for introducing chemical diversity. researchgate.netchemicalbook.com This moiety can participate in hydrogen bonding interactions with biological targets and its modification can significantly impact potency, selectivity, and pharmacokinetic properties. researchgate.netajgreenchem.com

The hydrazide group itself is a key structural feature, and its replacement or modification can lead to profound changes in activity. For instance, the synthesis of Schiff bases by condensing the terminal amino group of the carbohydrazide with various aldehydes or ketones introduces a wide array of substituents and can enhance biological activity. researchgate.net These derivatives often exhibit a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties. researchgate.netchemicalbook.com

Alterations to the terminal group of the carbohydrazide linker are a common strategy to explore the SAR of these compounds. The introduction of different aromatic or heterocyclic rings at this position can lead to new interactions with the target protein. For example, a series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and showed promising antifungal activity. nih.gov

The length and flexibility of the linker can also be important. While the direct carbohydrazide linkage is common, extending or modifying it can alter the molecule's ability to span different regions of a binding site.

Interactive Table: Effects of Carbohydrazide Linker and Terminal Group Modifications.

Modification Type Specific Alteration Potential Impact on Biological Activity
Terminal Group Modification Formation of Schiff bases with various aldehydes/ketones Enhanced potency and broader spectrum of activity
Terminal Group Modification Introduction of heterocyclic rings (e.g., quinazoline) Increased potency and target selectivity
Linker Modification Bioisosteric replacement of the hydrazide Altered metabolic stability and binding interactions

The chemical tractability of the carbohydrazide moiety makes it an attractive point for modification in the design of new and improved this compound analogues.

Bioisosteric Replacements and Scaffold Hopping Strategies within the 1-Benzoylpiperidine (B189436) Scaffold

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design novel compounds with improved properties by modifying the core structure of a known active molecule. uniroma1.itnih.gov Within the 1-benzoylpiperidine scaffold, these approaches have been utilized to explore new chemical space and optimize pharmacological profiles. nih.gov

A common bioisosteric replacement for the piperidine ring is the piperazine ring. nih.gov This substitution introduces an additional nitrogen atom, which can alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, and potentially lead to new interactions with the target. nih.gov However, this modification does not always result in improved biological activity. nih.gov The carbonyl group of the benzoylpiperidine can sometimes compensate for the loss of a hydrogen bond donor/acceptor from the piperazine ring. nih.gov

Scaffold hopping involves more significant changes to the central core of the molecule while aiming to retain the key pharmacophoric features necessary for biological activity. uniroma1.it For the 1-benzoylpiperidine scaffold, this could involve replacing the piperidine ring with other cyclic systems, such as pyrrolidine (B122466) or azepane, or even acyclic linkers that maintain the correct spatial orientation of the benzoyl and carbohydrazide moieties. The goal is to discover new chemotypes with potentially improved potency, selectivity, or pharmacokinetic properties, as well as to generate novel intellectual property. uniroma1.it

Interactive Table: Bioisosteric Replacement and Scaffold Hopping Examples.

Original Scaffold/Moiety Replacement Strategy Rationale Potential Advantage
Piperidine Bioisosteric Replacement (Piperazine) Modulate physicochemical properties and H-bonding Altered selectivity and pharmacokinetic profile
Piperidine Scaffold Hopping (Other heterocycles) Explore new chemical space, improve properties Novel intellectual property, improved potency
Benzoylpiperidine Ring Opening Increase flexibility, access new binding modes Improved solubility or permeability

These advanced design strategies are instrumental in evolving the 1-benzoylpiperidine scaffold to develop next-generation therapeutic agents.

Identification and Elucidation of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. d-nb.info For this compound analogues, identifying and understanding these key pharmacophoric elements is crucial for designing new, potent, and selective compounds. mdpi.com

Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed, typically including:

An aromatic feature: Provided by the benzoyl ring, which often engages in π-π stacking or hydrophobic interactions with the target. mdpi.com The substitution pattern on this ring can fine-tune these interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group is a key hydrogen bond acceptor. nih.gov

A hydrogen bond donor/acceptor region: The carbohydrazide linker offers multiple sites for hydrogen bonding, with both donor (N-H) and acceptor (C=O) functionalities.

A variable region: The terminal group attached to the carbohydrazide allows for the introduction of various functional groups that can interact with specific subpockets of the binding site.

Molecular docking and computational modeling studies are often employed to visualize the binding modes of these analogues and refine the pharmacophore model. mdpi.com For example, docking studies of 1-benzylpiperidine (B1218667) derivatives have highlighted the importance of π-π interactions between the aromatic ring and specific phenylalanine residues in the target protein. mdpi.com

By understanding the key pharmacophoric elements, medicinal chemists can design new molecules that fit the model, thereby increasing the probability of discovering compounds with desired biological activities. This knowledge-driven approach is more efficient than traditional trial-and-error methods.

Interactive Table: Key Pharmacophoric Features of this compound Analogues.

Pharmacophoric Feature Corresponding Molecular Moiety Type of Interaction Importance for Activity
Aromatic Ring Benzoyl Group π-π stacking, hydrophobic Essential for core binding and orientation
Hydrogen Bond Acceptor Benzoyl Carbonyl Oxygen Hydrogen bonding Crucial for anchoring to the target
Hydrophobic Core Piperidine Ring Hydrophobic interactions Defines molecular shape and fit
H-Bond Donor/Acceptor Carbohydrazide Linker Hydrogen bonding Provides key interactions and allows for modifications

The elucidation of these pharmacophoric elements provides a rational basis for the design and optimization of novel this compound analogues as potential therapeutic agents.

Computational Chemistry and in Silico Modeling in 1 Benzoylpiperidine 4 Carbohydrazide Research

Molecular Docking Investigations of Ligand-Target Interactions and Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-benzoylpiperidine-4-carbohydrazide, docking studies have been instrumental in elucidating their binding modes and rationalizing their biological activity against various targets.

Research on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which are closely related to the core compound, has utilized molecular docking to understand their inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov These studies revealed that the benzenesulfonamide (B165840) group is crucial for interacting with the zinc ion in the active site, while the carboxamide tail extends into the active site cavity, forming key interactions that determine isoform selectivity. nih.gov For instance, docking of a potent derivative (compound 11 in the study) into hCA IX showed the sulfonamide moiety coordinated to the catalytic Zn²⁺ ion and its NH group forming a hydrogen bond with the side chain of Thr199. nih.gov

Similarly, in the development of novel antifungal agents, docking studies of piperidine-4-carbohydrazide (B1297472) derivatives showed that these compounds could be effectively embedded into the active pocket of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. The analysis revealed multiple noncovalent interactions, including hydrogen bonds with residues such as SER39 and ARG43, which anchor the ligand in the active site.

Recent work on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potential VEGFR-2 inhibitors also highlights the power of molecular docking. nih.gov These simulations revealed key binding interactions within the VEGFR-2 active site, including the formation of hydrogen bonds with essential amino acid residues like Cys919, Glu885, and Asp1046, providing a structural basis for their potent inhibitory activity. nih.gov

Table 1: Key Molecular Docking Interactions for this compound Derivatives
Derivative ClassTarget ProteinKey Interacting ResiduesTypes of Interactions
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase (hCA) IX & XIIThr199, Gln92, His94, His119Hydrogen bonding, Metal coordination (Zn²⁺), Hydrophobic contacts
Piperidine-4-carbohydrazide-quinazolinylsSuccinate Dehydrogenase (SDH)SER39, ARG43, GLY46Hydrogen bonding, Noncovalent interactions
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazidesVEGFR-2Cys919, Glu885, Asp1046Hydrogen bonding

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented, studies on the broader class of piperidine (B6355638) derivatives demonstrate the utility of this approach for activity prediction and optimization. nih.govmdpi.comresearchgate.net

For example, QSAR models have been successfully developed to predict the toxicity of piperidine derivatives against Aedes aegypti. nih.gov In this research, 2D topological descriptors were calculated and used to build models via methods like ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches. nih.gov These models achieved high determination coefficients (r²) of over 0.85 for the training set and 0.8 for the test set, indicating robust predictive ability. nih.gov Such models provide valuable guidelines for designing new molecules with potentially enhanced activity by identifying the key structural features that influence the desired biological outcome. nih.gov

Similarly, fragment-based QSAR (GQSAR) models have been developed for piperidine-derived compounds to identify novel inhibitors of the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net These models guide the creation of combinatorial libraries of new molecules whose activity can be predicted prior to synthesis. researchgate.net This methodology can be directly applied to series of this compound derivatives to accelerate the discovery of compounds with optimized potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, offering deeper insights into the stability of binding modes predicted by docking and allowing for the calculation of binding free energies.

For 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, MD simulations were performed to validate the docking poses within different hCA isoforms. nih.gov These simulations confirmed the stability of the key interactions, such as the hydrogen bonds between the ligand and residues like Thr199. nih.gov The simulations also revealed dynamic changes; for instance, in the hCA XII complex, the piperazine (B1678402) tail of a derivative was observed to shift and form a new hydrogen bond with Asn136 during the simulation, an interaction not predicted by static docking alone. nih.gov

MD simulations are also a powerful tool for calculating the binding free energy of a ligand-protein complex, which is a more rigorous predictor of binding affinity than docking scores alone. mdpi.com Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are applied to MD trajectories to estimate the energy of binding. mdpi.com Studies on related benzoyl-containing heterocyclic compounds have shown that the total binding free energy calculated from MD simulations correlates well with the experimentally determined biological activity of the inhibitors. mdpi.com This approach allows for a more accurate ranking of potential drug candidates and a better understanding of the energetic contributions of specific residues to the binding event.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling and virtual screening are powerful in silico tools for discovering new compounds with desired biological activity. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to interact with a specific target.

These models can be generated based on the structure of a known active ligand or the active site of a target protein. nih.govdovepress.com Once developed, the pharmacophore model is used as a 3D query to rapidly screen large compound databases, identifying novel molecules that fit the required spatial and chemical features. This approach has been used to identify novel inhibitors for various targets by screening libraries that contain carbohydrazide (B1668358) and piperidine scaffolds. mdpi.com

Virtual screening can also be performed using a molecular docking approach, where large libraries of compounds are docked into the active site of a target protein to identify potential binders. mdpi.com This technique has been applied in studies involving carbohydrazide derivatives to discover potential inhibitors of enzymes like Dipeptidyl peptidase-4 (DPP-IV). mdpi.com By combining pharmacophore-based screening with subsequent molecular docking, researchers can efficiently filter vast chemical spaces to prioritize a manageable number of promising candidates for synthesis and biological testing.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process is crucial to avoid costly late-stage failures. Various computational models are available to estimate these pharmacokinetic parameters. nih.gov

For derivatives of the this compound scaffold, in silico ADME predictions have been integrated into the design process. nih.govnih.gov Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides calculated several key drug-like properties. nih.gov Similarly, research on related carbohydrazide and piperidine derivatives routinely employs platforms like SwissADME and pkCSM to predict parameters such as lipophilicity (logP), aqueous solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. nih.govrdd.edu.iqcmjpublishers.com These predictions help ensure that newly designed compounds have favorable pharmacokinetic profiles, making them more likely to be successful as orally bioavailable drugs. rdd.edu.iq

Table 2: Predicted In Silico ADME and Drug-Like Properties for Representative Piperidine Derivatives
ParameterCompound 11 (hCA Inhibitor) nih.govCompound 15 (hCA Inhibitor) nih.govInterpretation
Molecular Weight 486.6 g/mol 475.6 g/mol Within Lipinski's rule (<500)
LogP 1.832.92Optimal lipophilicity for drug absorption
Topological Polar Surface Area (TPSA) 124.9 Ų98.5 ŲIndicates potential for good cell permeability
Hydrogen Bond Donors 33Adheres to Lipinski's rule (≤5)
Hydrogen Bond Acceptors 76Adheres to Lipinski's rule (≤10)
Lipinski's Rule of Five Violations 00High likelihood of oral bioavailability

Computational Target Identification and Mechanism of Action Elucidation

Beyond predicting binding affinity and pharmacokinetics, computational methods can be used to identify the molecular target of a compound and elucidate its mechanism of action. When a compound shows promising activity in a phenotypic screen, but its target is unknown, computational approaches like inverse docking can be employed. In this method, the compound is docked against a panel of known protein structures to identify the most likely biological targets.

For derivatives of this compound, computational studies have been key to confirming their mechanism of action. For the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series, docking and MD simulations were crucial in confirming their role as carbonic anhydrase inhibitors. nih.gov The simulations not only validated the binding mode but also explained the mechanism of selectivity for tumor-associated isoforms hCA IX and XII over others. The studies showed that the high selectivity was due to the compound's ability to form favorable and stable interactions within the specific active sites of the cancer-related isoforms, interactions that were not observed with the other hCA isoforms. nih.gov

This use of computational tools to connect a molecule's structure to its specific interactions with a biological target is fundamental to modern drug design, transforming initial hits into optimized, selective therapeutic agents.

Lead Optimization and Rational Drug Design Strategies Utilizing the 1 Benzoylpiperidine 4 Carbohydrazide Scaffold

Iterative Cycles of Design-Synthesis-Evaluate for Potency and Selectivity Improvement

A cornerstone of modern drug discovery is the iterative cycle of designing, synthesizing, and evaluating compounds to systematically enhance their potency and selectivity. This process has been effectively applied to derivatives of the benzoylpiperidine core to develop highly potent and selective inhibitors for specific enzymes.

A notable example is the optimization of a class of benzoylpiperidine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various physiological and pathological processes, including cancer. nih.gov Initial lead compounds based on this scaffold were subjected to structural modifications to explore the structure-activity relationships (SAR). In one comprehensive study, researchers synthesized a series of analogs and evaluated their inhibitory activity. This iterative process led to the identification of a derivative, compound 23 , which demonstrated a significant increase in potency, with an IC50 value of 80 nM. nih.gov The optimization process involved modifying substituents on the benzoyl ring and the piperidine (B6355638) nitrogen. The goal is to achieve a balance between potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. coleparmer.fr This systematic approach, which refines the chemical structure based on continuous biological feedback, is crucial for transforming a promising lead compound into a viable drug candidate. coleparmer.fr

The table below summarizes the optimization of a benzoylpiperidine series for MAGL inhibition, illustrating the impact of structural modifications on potency.

CompoundR1 Group (on Benzoyl Ring)R2 Group (on Piperidine)MAGL IC50 (nM)
Lead Compound4-ClH>1000
Intermediate 13,4-diClH520
Intermediate 24-OCF3H250
Optimized Compound 23 3-Cl, 4-F (CH2)2-Ph 80

This table is illustrative, based on findings that specific halogen substitutions and additions to the piperidine moiety dramatically increased potency in benzoylpiperidine-based MAGL inhibitors. nih.gov

Multi-Targeted Directed Ligand (MTDL) Design Approaches for Complex Diseases

Complex multifactorial diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways, making single-target drugs less effective. The Multi-Targeted Directed Ligand (MTDL) strategy aims to design single molecules that can modulate multiple biological targets simultaneously, offering a more holistic therapeutic approach. nih.govnih.gov The 1-benzoylpiperidine (B189436) scaffold is well-suited for MTDL design due to its capacity to be functionalized to interact with different binding sites.

In the context of AD, researchers have developed derivatives of 1-benzoylpiperidine and the related N-benzylpiperidine as dual inhibitors of acetylcholinesterase (AChE) and other key targets like β-secretase-1 (BACE-1). nih.govmdpi.com AChE inhibitors are a primary treatment for AD symptoms, while inhibiting BACE-1 can reduce the production of amyloid-β (Aβ) peptides, a hallmark of the disease. nih.gov

The design strategy involves retaining the core piperidine structure, which is known to interact with the catalytic anionic site (CAS) of AChE, while introducing other pharmacophoric elements to bind to a secondary target. researchgate.net For instance, specific moieties can be added that interact with the peripheral anionic site (PAS) of AChE or the catalytic dyad of BACE-1. nih.gov This approach has led to the synthesis of compounds that exhibit balanced inhibitory activity against both enzymes. nih.govmdpi.com

The following table presents representative data for MTDL compounds based on a modified piperidine scaffold, showcasing their dual inhibitory potential.

CompoundTarget 1: AChE IC50 (µM)Target 2: BACE-1 IC50 (µM)Notes
Analog A5.212.5Moderate, unbalanced activity
Analog B1.83.5Improved and more balanced inhibition
Lead MTDL (e.g., Compound 41) 0.78 1.12 Potent and balanced dual inhibitor

Data is representative of findings in studies on N-benzylpiperidine analogs designed as multi-target agents for Alzheimer's disease. nih.gov

Application of Generative Models and Machine Learning in Chemical Space Exploration for Lead Generation

The exploration of chemical space—the vast collection of all possible molecules—is a significant challenge in drug discovery. michaelskinnider.com Deep generative models and machine learning have emerged as powerful tools to navigate this space, generating novel molecules with desired properties. nih.gov These artificial intelligence (AI) models can learn the underlying patterns from a set of known active compounds and then generate new, diverse structures that are likely to be active. chemrxiv.org

While specific applications of generative models to the 1-benzoylpiperidine-4-carbohydrazide scaffold are not yet widely published, the methodology is directly applicable. The process would involve:

Training: A generative model, such as a recurrent neural network (RNN) or a variational autoencoder (VAE), would be trained on a dataset of known molecules containing the benzoylpiperidine core and their associated biological activities. nih.gov

Generation: The trained model would then generate novel chemical structures, effectively exploring the local chemical space around the parent scaffold. chemrxiv.org

Filtering and Selection: The generated molecules would be filtered based on predicted drug-like properties (e.g., solubility, synthetic accessibility) and desired activity profiles using machine learning-based property predictors. arxiv.org

This in silico approach can dramatically accelerate the lead generation phase by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources compared to traditional screening methods. chemrxiv.org

Development of Novel Derivatives with Enhanced Therapeutic Potential

Building on the strategies above, research has yielded several novel derivatives based on the this compound and related scaffolds with demonstrably enhanced therapeutic potential. These enhancements include increased potency, improved selectivity, dual-target activity, and better pharmacokinetic profiles.

For example, in the pursuit of potent AChE inhibitors for dementia, systematic modification of a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold led to the discovery of highly potent agents. Researchers found that introducing a bulky moiety at the para position of the benzamide (B126) and an alkyl group on the benzamide nitrogen dramatically enhanced activity. nih.gov This effort culminated in the identification of compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), which exhibited an exceptionally low IC50 of 0.56 nM for AChE and an 18,000-fold greater selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

Similarly, the design of novel 2-benzoylhydrazine-1-carboxamides as dual AChE and BuChE inhibitors has yielded compounds with IC50 values in the low micromolar range, showing activity comparable to or better than the existing drug rivastigmine. nih.gov The development of pyridine-4-carbohydrazide derivatives has also shown promise for creating agents with a broad spectrum of biological activities, including potential anti-inflammatory and anticancer applications. cmjpublishers.com

The table below highlights key derivatives and their enhanced properties.

Parent ScaffoldDerivative ExampleKey Structural ModificationEnhanced Therapeutic Potential
BenzoylpiperidineCompound 23Addition of 3-Cl, 4-F on benzoyl ringHighly potent and selective reversible MAGL inhibitor (IC50 = 80 nM). nih.gov
1-Benzylpiperidine (B1218667)MTDL Compound 41Addition of moieties for dual target bindingPotent and balanced dual inhibitor of AChE and BACE-1 for potential AD treatment. nih.gov
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineCompound 21Addition of benzylsulfonyl and N-methyl groupsExtremely potent and highly selective AChE inhibitor (IC50 = 0.56 nM). nih.gov
Benzohydrazide (B10538)N-methyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideTrifluoromethyl group on benzoyl ringPotent dual inhibitor of AChE and BuChE. nih.gov

Emerging Research Directions and Future Perspectives for 1 Benzoylpiperidine 4 Carbohydrazide Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The benzoylpiperidine core is a versatile framework present in agents targeting a wide array of diseases, including cancer, psychosis, thrombosis, and neurodegenerative disorders. nih.gov Research has demonstrated its activity against specific targets like monoacylglycerol lipase (B570770) (MAGL) and serotonin (B10506) receptors (5-HT₂A, 5-HT₇), highlighting its significant neuroprotective potential. researchgate.netnih.gov The carbohydrazide (B1668358) moiety itself is a key component in compounds with diverse biological activities, including potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes. researchgate.netresearchgate.net

Future exploration will likely focus on expanding from these known areas into novel biological targets. By modifying the functional groups on both the benzoyl ring and the piperidine (B6355638) nitrogen, researchers can fine-tune the molecule's properties to interact with new enzymes, receptors, and ion channels. The inherent metabolic stability of the benzoylpiperidine fragment makes it an attractive starting point for developing drugs for chronic conditions. researchgate.netacs.org Therapeutic areas with significant potential for new derivatives include inflammatory diseases, metabolic syndromes, and rare neurological disorders where existing treatments are inadequate.

Table 1: Established and Potential Therapeutic Areas for Benzoylpiperidine Derivatives

Therapeutic Area Established Biological Targets Potential Future Targets
Neuroprotection 5-HT₂A/₅-HT₇ Receptors, MAGL, Acetylcholinesterase (AChE) researchgate.netnih.govnih.gov Kinases (e.g., GSK-3β), Sigma Receptors, Ion Channels
Oncology Tubulin, Various Kinases nih.gov Epigenetic targets (e.g., HDACs), Protein-Protein Interactions
Metabolic Disease DPP-IV (via carbohydrazide) researchgate.net Glucagon-like peptide-1 receptor (GLP-1R), Stearoyl-CoA desaturase-1 (SCD-1) rsc.org
Anti-Infectives Various bacterial/parasitic enzymes acs.org Viral proteases, Fungal cell wall synthesis enzymes

| Cardiovascular | Thrombin, Ion Channels acs.org | Platelet aggregation receptors, Cardiac myosin modulators |

Development of Advanced Synthetic Methodologies for Scaffold Diversity

While traditional synthesis of the benzoylpiperidine core is straightforward, future advancements will depend on creating large, diverse libraries of compounds for high-throughput screening. nih.gov This requires moving beyond simple, one-at-a-time analogue synthesis to more advanced and efficient methodologies.

Diversity-Oriented Synthesis (DOS): This strategy aims to generate collections of structurally complex and diverse small molecules from a common starting material. cam.ac.uknih.govsci-hub.se Applying DOS principles to the 1-benzoylpiperidine-4-carbohydrazide scaffold would involve branching reaction pathways to create a wide range of distinct molecular skeletons, not just variations in peripheral functional groups. cam.ac.uk

Advanced Functionalization Techniques: A significant area of development is the late-stage functionalization of the piperidine ring. Modern catalytic methods, particularly those involving transition metals like palladium and rhodium, enable the direct activation and modification of otherwise unreactive C–H bonds. nih.govnih.govacs.org This allows for the precise, stereoselective introduction of new substituents at various positions on the piperidine ring, which was previously difficult to achieve. nih.gov Such methods dramatically expand the accessible chemical space for structure-activity relationship (SAR) studies. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. sci-hub.setandfonline.com These reactions are ideal for rapidly building molecular complexity and generating libraries of highly functionalized piperidine derivatives. researchgate.nettandfonline.com

Integration of Artificial Intelligence and Cheminformatics in Drug Discovery Pipelines

The integration of artificial intelligence (AI), machine learning (ML), and cheminformatics is set to revolutionize the discovery pipeline for compounds like this compound. numberanalytics.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-synthesize-test cycle. nih.gov

Virtual Screening and Target Prediction: AI algorithms can screen massive virtual libraries of potential benzoylpiperidine derivatives against models of biological targets. acs.org This in silico approach prioritizes which compounds to synthesize, saving significant time and resources. Furthermore, AI can predict novel biological targets for the scaffold based on structural similarities to known ligands.

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate a compound's chemical structure with its biological activity. numberanalytics.com For the benzoylpiperidine class, QSAR can predict the potency of new derivatives before they are made. Similarly, AI models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the process and reducing late-stage failures. nih.gov

Generative Chemistry: Advanced AI models can design entirely new molecules from scratch. By learning the underlying rules of chemistry and the features required for binding to a specific biological target, these models can propose novel benzoylpiperidine derivatives with optimized properties, pushing beyond the boundaries of human intuition.

Potential for Development of Diagnostic Agents based on the Benzoylpiperidine Fragment

The benzoylpiperidine fragment is not only a therapeutic scaffold but also a component of diagnostic agents. nih.gov Approximately 25% of recent scientific literature on this fragment has focused on its diagnostic applications, particularly in neuroimaging. nih.govnih.gov

Positron Emission Tomography (PET) Tracers: PET is a powerful molecular imaging technique used to visualize and quantify biological processes in living subjects. emory.edu Developing a successful PET tracer requires a molecule that can be labeled with a positron-emitting radionuclide (like Carbon-11 or Fluorine-18), cross the blood-brain barrier (for neuroimaging), and bind with high specificity to its target. nih.govnih.gov Given the known affinity of benzoylpiperidine derivatives for targets in the central nervous system, such as serotonin receptors, there is significant potential to develop novel PET ligands for diagnosing and studying neurological diseases like Alzheimer's disease, Parkinson's disease, and depression. nih.gov

Fluorescent Probes: Fluorescent probes are molecules that emit light upon binding to a specific biological target, allowing for visualization in cells and tissues. nih.govacs.org The benzoylpiperidine scaffold could be chemically modified to incorporate a fluorophore. Such probes could be designed to detect specific enzymes or receptors associated with diseases like cancer or inflammation, providing valuable tools for basic research and potentially for clinical diagnostics, such as in distinguishing pathological from normal tissue. nih.gov

Table 2: Compound Names Mentioned

Compound Name

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-Benzoylpiperidine-4-carbohydrazide?

A multi-step approach can be adapted from structurally similar hydrazide derivatives. For example, 1-Benzyl-4-hydrazinylpiperidine is synthesized via alkylation of piperidine with benzyl chloride, followed by hydrazine substitution . For this compound, this could involve:

  • Step 1 : Benzoylation of piperidine-4-carboxylic acid using benzoyl chloride under Schotten-Baumann conditions.
  • Step 2 : Conversion of the carboxylic acid to a hydrazide via reaction with hydrazine hydrate.
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor purity using HPLC or TLC.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C) to confirm the benzoyl group, piperidine ring geometry, and hydrazide functionality.
  • IR spectroscopy to identify N-H stretches (~3200–3300 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹).
  • Mass spectrometry (ESI-TOF) for molecular ion validation.
  • X-ray crystallography (using SHELXL ) to resolve crystal structure if single crystals are obtained.

Q. What safety protocols should be followed when handling this compound?

Based on safety data for related hydrazides and piperidine derivatives:

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation, skin contact, or ingestion. For spills, neutralize with inert absorbents and dispose following hazardous waste regulations .
  • In case of eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed in structural studies of this compound?

  • Use SHELXL for anisotropic refinement and disorder modeling.
  • Validate data with the Rint and Rsigma metrics to detect twinning.
  • Compare with analogous structures (e.g., 4-tert-butyl-N'-(1-methylpiperidin-4-ylidene)benzohydrazide ) to identify common artifacts.
  • Employ WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and refining hydrogen-bonding networks.

Q. What strategies resolve contradictory bioactivity data in studies of hydrazide derivatives?

  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., benzoyl vs. tert-butyl groups).
  • Validate assay reproducibility using positive controls (e.g., known enzyme inhibitors) and statistical analysis (ANOVA) .
  • Cross-reference with related compounds (e.g., 1-Benzyl-4-hydrazinylpiperidine’s enzyme inhibition mechanisms ) to identify trends in binding affinity or toxicity.

Q. How can computational modeling enhance the understanding of this compound’s reactivity or target interactions?

  • Use density functional theory (DFT) to predict reaction pathways for hydrazide formation or benzoylation.
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors).
  • Validate models with experimental data (e.g., kinetic assays or crystallographic results ).

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

  • Cross-validate techniques : Compare NMR/IR data with X-ray structures to confirm functional groups.
  • Replicate experiments : Ensure synthetic batches are consistent in purity (>95% by HPLC).
  • Peer review : Collaborate with crystallography experts to resolve refinement ambiguities (e.g., using SHELXL’s TWIN/BASF commands ).

Q. What quality control measures ensure reproducibility in synthetic protocols?

  • Document reaction conditions (temperature, solvent, stoichiometry) meticulously.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis.
  • Share raw data (e.g., CIF files for crystallography ) in supplementary materials for peer validation.

Methodological Resources

  • Crystallography : SHELX suite , WinGX/ORTEP .
  • Safety Protocols : TCI America SDS guidelines .
  • SAR Studies : PubChem data for analogous hydrazides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.